molecular formula C10H11ClN4O3S B2685209 4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole CAS No. 1021044-40-5

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole

Cat. No. B2685209
CAS RN: 1021044-40-5
M. Wt: 302.73
InChI Key: DLZFUDPFIRGUCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves nucleophilic aromatic substitution reactions. Specifically, it is efficiently synthesized by reacting 4,7-dichloroquinoline with α,ω-diaminoalkanes of varying carbon-chain lengths. Subsequent treatment of the intermediates with substituted aromatic or heteroaromatic aldehydes leads to the formation of Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole consists of a benzoxadiazole core with a chlorine atom at position 4 and a piperazine-sulfonyl group at position 7. The detailed arrangement of atoms and bonds can be visualized through spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

properties

IUPAC Name

4-chloro-7-piperazin-1-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3S/c11-7-1-2-8(10-9(7)13-18-14-10)19(16,17)15-5-3-12-4-6-15/h1-2,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZFUDPFIRGUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C3=NON=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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